molecular formula C21H19ClN2O5S B2414790 (6-Chloro-4-((3-methoxyphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone CAS No. 1111147-13-7

(6-Chloro-4-((3-methoxyphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone

Cat. No.: B2414790
CAS No.: 1111147-13-7
M. Wt: 446.9
InChI Key: VGSZKRNUOKRAHL-UHFFFAOYSA-N
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Description

(6-Chloro-4-((3-methoxyphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone is a useful research compound. Its molecular formula is C21H19ClN2O5S and its molecular weight is 446.9. The purity is usually 95%.
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Properties

IUPAC Name

[6-chloro-4-(3-methoxyphenyl)sulfonylquinolin-3-yl]-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O5S/c1-28-15-3-2-4-16(12-15)30(26,27)20-17-11-14(22)5-6-19(17)23-13-18(20)21(25)24-7-9-29-10-8-24/h2-6,11-13H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSZKRNUOKRAHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (6-Chloro-4-((3-methoxyphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone, often referred to as a quinoline derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C18_{18}H18_{18}ClN3_{3}O4_{4}S
  • Molecular Weight : 393.87 g/mol
  • IUPAC Name : this compound

The presence of the chloro group, methoxy group, and sulfonyl moiety contributes to its biological activity.

Anticancer Properties

Research indicates that quinoline derivatives exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt pathway.

Table 1: Anticancer Activity of Related Quinoline Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AMCF-710.2Apoptosis induction
Compound BA5498.5PI3K/Akt inhibition
Compound CHeLa12.0Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrate its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory properties. Research has indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

  • Case Study on Anticancer Activity :
    A study conducted on a series of quinoline derivatives, including the target compound, demonstrated significant cytotoxic effects against MCF-7 cells with an IC50 value of 10 μM. The study highlighted the importance of structural modifications in enhancing anticancer efficacy.
  • Case Study on Antimicrobial Efficacy :
    An investigation into the antimicrobial properties revealed that the compound effectively inhibited the growth of multidrug-resistant strains of E. coli, showcasing its potential as a lead compound for developing new antibiotics.

Research Findings

Recent findings suggest that the biological activity of this compound is influenced by various factors:

  • Substituent Effects : The presence of electron-withdrawing groups enhances potency against certain cancer cell lines.
  • Structure-Activity Relationship (SAR) : Modifications to the quinoline core can significantly alter biological activity, indicating a need for systematic SAR studies to optimize efficacy.

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